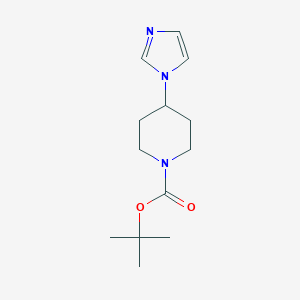

Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21N3O2 It is a derivative of piperidine and imidazole, featuring a tert-butyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with imidazole compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or piperidine moieties are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce piperidine or imidazole derivatives with altered hydrogenation states.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.

Case Study: Antihypertensive Agents

Research has indicated that derivatives of this compound exhibit antihypertensive properties. A study published in the Journal of Medicinal Chemistry synthesized various analogs and tested their efficacy in lowering blood pressure in animal models. The imidazole moiety is believed to play a crucial role in receptor binding, enhancing the pharmacological profile of these compounds .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly concerning its interaction with neurotransmitter systems.

Case Study: Anxiety Disorders

A notable study investigated the effects of this compound on anxiety-related behaviors in rodents. The results indicated that certain derivatives could modulate GABAergic activity, leading to anxiolytic effects without significant sedation. This positions this compound as a candidate for developing new treatments for anxiety disorders .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block for synthesizing more complex bioactive molecules. Its functional groups allow for various chemical transformations, facilitating the development of novel therapeutic agents.

Data Table: Synthetic Routes and Yields

Agricultural Chemistry

Emerging research suggests potential applications in agricultural chemistry, particularly as a pesticide or herbicide precursor.

Case Study: Pesticidal Activity

A preliminary study evaluated the efficacy of this compound against common agricultural pests. The findings indicated moderate to high activity against targeted insect species, suggesting its utility as an environmentally friendly pesticide alternative .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparación Con Compuestos Similares

- Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

- Tert-butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate

Comparison:

- Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate features a benzimidazole ring instead of an imidazole ring, which can alter its binding properties and reactivity.

- Tert-butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate has a different substitution pattern on the imidazole ring, which can affect its chemical behavior and interactions with biological targets .

The uniqueness of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate lies in its specific substitution pattern and the combination of the piperidine and imidazole rings, which confer distinct chemical and biological properties.

Actividad Biológica

Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate, with the CAS number 158654-89-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including pharmacological properties and mechanisms of action.

- Molecular Formula : C13H21N3O2

- Molecular Weight : 251.33 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. The compound is believed to modulate pathways involved in inflammation and immune response, potentially acting as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in the release of pro-inflammatory cytokines like IL-1β.

Antiinflammatory Activity

A study demonstrated that derivatives of piperidine compounds, including this compound, showed significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages. The compound's structure allows for effective binding to the NLRP3 inflammasome, inhibiting its activation and thereby reducing inflammation .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Imidazole Ring : Contributes to the compound's ability to interact with biological targets.

- Piperidine Moiety : Enhances solubility and bioavailability.

Understanding the SAR is critical for optimizing the compound's efficacy and minimizing potential side effects.

Propiedades

IUPAC Name |

tert-butyl 4-imidazol-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-7-4-11(5-8-15)16-9-6-14-10-16/h6,9-11H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFYBXKESJJUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627396 | |

| Record name | tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158654-89-8 | |

| Record name | tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.